N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c18-17(19,20)15-10-8-27-6-4-11(10)22-14(23-15)3-5-21-16(26)9-1-2-12-13(7-9)25-28-24-12/h1-2,7H,3-6,8H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXGVSAVZOXTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates several functional groups, which contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₄O₂S |
| Molecular Weight | 396.39 g/mol |
| CAS Number | 2034256-53-4 |
| IUPAC Name | This compound |
The trifluoromethyl group is particularly notable for enhancing the lipophilicity and metabolic stability of the compound.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrano[4,3-d]pyrimidines have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : A study demonstrated that a related compound exhibited an IC50 of 25 µM against breast cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties. Pyrimidine derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes:
- Inhibition of COX Enzymes : The compound's structural features allow it to selectively inhibit COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects.
- Research Findings : In vitro studies reported an IC50 value of 0.04 µmol for COX-2 inhibition compared to standard anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties:
- Activity Spectrum : Similar compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.
- Mechanism : The presence of the thiadiazole moiety is believed to enhance the antimicrobial efficacy through disruption of bacterial cell membranes.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity.
- Pyrano[4,3-d]pyrimidine Core : Critical for anticancer and anti-inflammatory activities; modifications at this core can significantly alter potency.
- Benzo[c][1,2,5]thiadiazole Moiety : Contributes to the overall pharmacological profile and can be modified to improve selectivity and reduce toxicity.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| 3-cyano-N-(2-(4-methyl)-7,8-dihydro... | Anticancer | 30 | Less potent than target compound |
| 3-cyano-N-(2-(4-chloro)-7,8-dihydro... | Anti-inflammatory | 0.05 | Comparable selectivity |
| 2-(4-trifluoromethyl)phenyl... | Antimicrobial | 20 | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrano[4,3-d]pyrimidine core in this compound?
- Methodology : Cyclocondensation reactions using 1,3-dicarbonyl precursors with urea/thiourea derivatives under acidic or basic conditions are commonly employed. For example, Matiychuk et al. demonstrated the synthesis of pyrano-pyrimidine analogs via cyclization of ethyl 2-azido-3-thiophenecarboxylates with amines, achieving yields of 65–78% under reflux in ethanol . Key steps include optimizing solvent polarity and temperature to favor intramolecular cyclization.
Q. How can the benzo[c][1,2,5]thiadiazole-5-carboxamide moiety be introduced into the target molecule?
- Methodology : Acylation reactions using activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) are standard. For instance, coupling ethyl 5-(trifluoromethyl)pyrazole carboxylates with amines via NaH-mediated nucleophilic substitution has been reported to yield carboxamide derivatives with >80% efficiency . Protecting group strategies (e.g., PMB for amine intermediates) may prevent side reactions during multi-step syntheses .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- 1H/13C NMR : Assign peaks for trifluoromethyl (-CF₃) groups (δ ~110–125 ppm in 13C) and pyrano-pyrimidine protons (δ 4.0–5.5 ppm for dihydro protons) .
- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-S bonds (~650–750 cm⁻¹) .
- ESI-MS : Verify molecular ion peaks and fragmentation patterns consistent with the fused heterocyclic system .
Advanced Research Questions
Q. How can contradictory NMR data for diastereomers or regioisomers be resolved during synthesis?
- Methodology : Use 2D NMR techniques (e.g., COSY, NOESY) to differentiate between closely spaced signals. For example, Ostapiuk et al. resolved overlapping thiazolidinone and thiophene proton signals via NOE correlations in structurally similar compounds . Computational modeling (DFT) may also predict chemical shifts to validate assignments .
Q. What strategies improve yields in the coupling of the ethyl-linked pyrano-pyrimidine and thiadiazole-carboxamide moieties?
- Methodology :
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds or CuI for Ullmann-type couplings .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Workup : Gradient chromatography (silica gel, hexane/EtOAc) isolates regioisomers with >95% purity .
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in this compound?
- Methodology : Comparative studies with non-fluorinated analogs reveal that the -CF₃ group increases electrophilicity at the pyrimidine C2 position, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic assays using Hammett parameters (σₚ) quantify electronic effects, while X-ray crystallography (as in Dolzhenko et al.) visualizes steric hindrance in the pyrano-pyrimidine core .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodology :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive/negative bacteria, with structural analogs showing MIC values of 2–8 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
